molecular formula C20H21Cl2N5O B12165404 N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B12165404
M. Wt: 418.3 g/mol
InChI Key: BJXYFOLHQBRYGF-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 5-chloroindole moiety linked via an ethyl chain to a piperidine-3-carboxamide scaffold, which is further substituted with a 6-chloropyridazine group. The indole and pyridazine rings are both chlorinated, likely enhancing electron-deficient characteristics and influencing binding interactions in biological systems .

Properties

Molecular Formula

C20H21Cl2N5O

Molecular Weight

418.3 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H21Cl2N5O/c21-15-3-4-17-16(10-15)13(11-24-17)7-8-23-20(28)14-2-1-9-27(12-14)19-6-5-18(22)25-26-19/h3-6,10-11,14,24H,1-2,7-9,12H2,(H,23,28)

InChI Key

BJXYFOLHQBRYGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 5-Chloroindole Derivatives

A representative procedure involves treating 5-chloro-1H-indole-3-acetonitrile with sodium cyanoborohydride in glacial acetic acid under nitrogen atmosphere. This method achieves an 87% yield of 1-(5-chloro-1H-indol-3-yl)ethan-1-amine (CAS 1270366-66-9) after 1 hour at room temperature. Key parameters include:

ParameterCondition
SolventGlacial acetic acid
Reducing AgentSodium cyanoborohydride (2 eq.)
Temperature20°C
Reaction Time1 hour
WorkupExtraction with ethyl acetate

This intermediate is purified via silica gel chromatography, with structural confirmation by 1H^1H-NMR (δ\delta 6.95 ppm for indole protons) and LC-MS ([M+H]+^+ = 195.1).

Preparation of 6-Chloropyridazin-3-yl Piperidine Carboxamide

The piperidine-carboxamide-pyridazine core is synthesized through nucleophilic aromatic substitution (NAS) and amide coupling.

Piperidine Ring Functionalization

Piperidine-3-carboxylic acid is activated as its acid chloride using thionyl chloride, followed by reaction with 6-chloropyridazine-3-amine. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid chloride.

Amide Bond Formation

The activated acid chloride is coupled with the ethylamine sidechain (from Section 1) via a Schlenk technique. Using N-methylmorpholine (NMM) in tetrahydrofuran (THF), the reaction achieves 72% yield after 12 hours at 0–5°C. Critical data include:

ParameterCondition
Coupling AgentNMM (1.5 eq.)
SolventTHF
Temperature0–5°C
Reaction Time12 hours

Final Assembly via Reductive Alkylation

The indole ethylamine and pyridazine-piperidine fragments are conjugated through reductive alkylation.

Optimization of Coupling Conditions

A mixture of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide and 1-(5-chloro-1H-indol-3-yl)ethan-1-amine in methanol undergoes reductive amination using sodium triacetoxyborohydride (STAB). The reaction proceeds at pH 5–6 (adjusted with acetic acid), achieving 68% yield after 24 hours.

ParameterCondition
Reducing AgentSTAB (1.2 eq.)
SolventMethanol
pH5–6 (acetic acid)
Reaction Time24 hours

Purification and Characterization

Crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to >98% purity. Structural validation employs:

  • HRMS : [M+H]+^+ calculated for C20_{20}H20_{20}Cl2_{2}N5_{5}O: 436.10, observed 436.09.

  • 1H^1H-NMR : Distinct signals at δ\delta 3.42 ppm (piperidine CH2_2) and δ\delta 6.95 ppm (indole aromatic protons).

Comparative Analysis of Synthetic Routes

Alternative pathways, such as Ullmann coupling or microwave-assisted synthesis, have been explored but show lower efficiency:

MethodYield (%)Purity (%)Reaction Time
Reductive Amination689824 h
Ullmann Coupling459248 h
Microwave-Assisted58956 h

Reductive amination remains superior due to milder conditions and scalability.

Challenges in Large-Scale Production

Key hurdles include:

  • Regioselectivity : Competing reactions at the indole C2 position require precise temperature control.

  • Byproduct Formation : Over-reduction of the pyridazine ring is mitigated by stoichiometric STAB usage.

  • Solvent Recovery : Methanol is recycled via fractional distillation to reduce costs.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction of the carboxamide group yields the corresponding amine.

    Substitution: The chlorine atoms on the indole and pyridazine rings are susceptible to nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer research. The structure of N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide suggests potential interactions with key molecular targets involved in cancer proliferation.

Case Studies

Several studies have synthesized and tested related compounds for their anticancer properties. For example, a series of 5-chloro-indole derivatives demonstrated potent activity against various cancer cell lines, outperforming established treatments like erlotinib . These findings underscore the potential for this compound to be explored as a lead compound in anticancer drug development.

Antifungal Applications

Beyond oncology, there is emerging interest in the antifungal properties of piperidine-based compounds. A related class of piperidine derivatives has shown efficacy against resistant fungal strains, such as Candida auris, which poses significant treatment challenges due to its resistance to conventional antifungals .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity.

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with cellular targets, affecting signaling pathways, gene expression, and protein function. Further studies are needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Structural Analogues with Indole and Pyridazine Modifications

a) 1-(6-Chloropyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)piperidine-3-carboxamide
  • Structural Difference : The 5-chloro substituent on the indole ring is replaced with a methoxy group (-OCH₃).
  • The molecular weight increases slightly (413.9 g/mol vs. ~395 g/mol for the chloro analogue) due to the methoxy group .
  • Physicochemical Data: Property 5-Chloro Indole Derivative 5-Methoxy Indole Derivative Molecular Formula C₂₀H₂₁Cl₂N₅O C₂₁H₂₄ClN₅O₂ Molecular Weight ~395 g/mol 413.9 g/mol CAS Number Not explicitly provided 1401560-86-8
b) N-Fluorenyl Tryptamine Derivatives (e.g., 1c)
  • Example : N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-9H-fluoren-9-amine (1c)
  • Structural Difference : The pyridazine-piperidine-carboxamide segment is replaced with a fluorenylamine group.
  • Impact : Fluorenyl groups introduce bulkier aromatic systems, which may reduce solubility but enhance π-π stacking interactions. This derivative was synthesized in 73% yield, suggesting robust synthetic accessibility for indole-ethylamine hybrids .

Piperidine-Carboxamide Analogues with Variable Substituents

describes three piperidine-carboxamide derivatives with distinct substituents:

Compound 6h : N-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide

  • Key Features : Pyrrolidinyl group at the carboxamide side chain; molecular weight 354.0 g/mol.
  • Synthesis : 66% yield; melting point 138–140°C .

Compound 6i: N-(2-Morpholino-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide Key Features: Morpholine substituent; higher molecular weight (380.1 g/mol) due to the oxygen-containing ring. Synthesis: 79% yield; melting point 178–180°C .

Compound 6j: N-(2-(1,2,3,4-Tetrahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide Key Features: Tetrahydroisoquinoline group; molecular weight 396.1 g/mol. Synthesis: 62% yield; melting point 142–144°C .

Comparison Insights :

  • The target compound’s 6-chloropyridazine substituent distinguishes it from these analogues, which feature phenylsulfonyl groups. Chloropyridazine may confer greater electrophilicity, influencing target selectivity.

Pyridazine-Indole Hybrids with Alternative Linkers

a) N-(5-{1-[(6-Chloropyridazin-3-yl)hydrazono]ethyl}-6-methyl-2-oxo-2H-pyran-3-yl)benzamide (3a)
  • Structural Difference : A pyran-2-one ring replaces the piperidine-carboxamide core.
  • This compound was synthesized via acid-base workup, a method that may differ from the target compound’s synthesis .

Biological Activity

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, a compound with the molecular formula C20H21Cl2N5OC_{20}H_{21}Cl_2N_5O and a molecular weight of 418.3 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a chloropyridazine ring, and a piperidine backbone. The presence of chlorine substituents at specific positions is believed to influence its biological efficacy.

PropertyValue
Molecular Formula C20H21Cl2N5O
Molecular Weight 418.3 g/mol
CAS Number [Not provided]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cancer pathways. Notably, it has been evaluated for its inhibitory effects on mutant forms of the epidermal growth factor receptor (EGFR) and BRAF kinases, which are crucial in tumor proliferation.

Inhibitory Activity

Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against mutant EGFR and BRAF pathways. For instance, related compounds have shown IC50 values ranging from 29 nM to 78 nM against various cancer cell lines, indicating robust antiproliferative properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the indole and piperidine moieties can significantly alter the compound's potency. The introduction of different substituents at the indole or piperidine positions has been shown to enhance or diminish biological activity.

Key Findings from SAR Studies

  • Indole Substituents : Variations in the chlorine substitution on the indole ring have been linked to increased binding affinity for target proteins.
  • Piperidine Variants : The nature of substituents on the piperidine ring influences selectivity towards specific kinase targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiproliferative Activity :
    • A study demonstrated that compounds with similar structures exhibited GI50 values as low as 29 nM against pancreatic cancer cell lines (Panc-1), outperforming standard treatments like erlotinib .
    • In vitro assays revealed that these compounds maintain high cell viability at concentrations up to 50 µM, indicating selective toxicity towards cancer cells rather than normal cells.
  • Kinase Inhibition :
    • Molecular docking studies showed that these compounds bind effectively to the active sites of EGFR and BRAF, confirming their potential as targeted therapies for cancers driven by these pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the indole and pyridazine moieties via a piperidine linker. Key steps include:

  • Indole activation : The 5-chloroindole group is functionalized at the 3-position using ethylenediamine derivatives under reflux conditions in anhydrous THF (70–80°C, 12–24 hours) .
  • Pyridazine-piperidine coupling : The 6-chloropyridazine is introduced via nucleophilic substitution, requiring catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) in DMF at 100°C .
  • Optimization : Solvent choice (e.g., THF vs. DMF), temperature control, and stoichiometric ratios of reagents significantly impact yield (typically 45–65% after purification). LC-MS and TLC are critical for monitoring intermediate formation .

Q. Which analytical techniques are most effective for characterizing the compound's purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of indole and pyridazine substituents. For example, the indole NH proton appears as a singlet at δ 10.2–10.5 ppm .
  • LC-MS : High-resolution LC-MS (ESI+) validates molecular weight (calculated: ~475.3 g/mol) and detects impurities (<2% by area under the curve).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% for biological assays) .

Q. What initial biological screening assays are appropriate to evaluate this compound's activity?

  • Methodological Answer :

  • Enzyme inhibition : Test against kinases or proteases linked to cancer pathways (e.g., PI3K/AKT/mTOR) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Data contradictions (e.g., variable IC₅₀ across cell lines) may arise from differences in membrane permeability or off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?

  • Methodological Answer :

  • Core modifications : Replace the piperidine carboxamide with a morpholine ring to reduce steric hindrance, improving binding to hydrophobic kinase pockets .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridazine 6-position enhances metabolic stability but may reduce solubility. Data from analogues (e.g., ) show a 30% increase in plasma half-life .
  • Data-driven decisions : Use molecular docking (AutoDock Vina) to prioritize modifications based on binding energy scores (< -9 kcal/mol indicates high affinity) .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Model validation : Compare 2D vs. 3D cell cultures or patient-derived xenografts (PDX) to assess tumor microenvironment effects. For example, a compound showing low activity in monolayer assays may exhibit potent inhibition in spheroid models due to hypoxia .
  • Mechanistic studies : Phosphoproteomics (LC-MS/MS) identifies off-target kinase interactions (e.g., unintended inhibition of JAK2) that explain variability .

Q. How can computational modeling predict pharmacokinetic challenges such as poor solubility or metabolic instability?

  • Methodological Answer :

  • Solubility prediction : Use COSMO-RS to calculate logS (predicted: -4.2, indicating poor aqueous solubility). Mitigate via salt formation (e.g., HCl salt increases solubility 10-fold) .
  • Metabolic sites : CYP3A4-mediated oxidation at the indole 5-chloro position is predicted via MetaSite. Introduce deuterium at vulnerable sites to slow metabolism .

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